N-(4-ethoxyphenyl)phenanthridin-6-amine
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Overview
Description
N-(4-ethoxyphenyl)phenanthridin-6-amine is a chemical compound that belongs to the class of phenanthridinones Phenanthridinones are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)phenanthridin-6-amine typically involves the cyclisation of aryl amines onto N-tethered arynes. One method involves the use of o-silylaryl triflate precursors to increase reactivity and enable electron-rich and electron-poor aryl amines to undergo cyclisation under mild conditions . Another approach involves the construction of phenanthridin-6(5H)-one skeletons through palladium-catalyzed annulation, providing controlled access to a range of functionalized phenanthridin-6(5H)-ones in 59−88% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)phenanthridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridin-6(5H)-one derivatives.
Reduction: Reduction reactions can modify the phenanthridinone skeleton.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and phenanthridinone rings.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: O2, K2S2O8, and dichromate.
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Catalysts: Palladium (Pd) and nickel (Ni) catalysts for annulation and coupling reactions.
Major Products Formed
The major products formed from these reactions include various functionalized phenanthridin-6(5H)-ones and their derivatives .
Scientific Research Applications
N-(4-ethoxyphenyl)phenanthridin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive alkaloids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)phenanthridin-6-amine involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, phenanthridinone derivatives are known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair .
Comparison with Similar Compounds
Similar Compounds
Phenanthridin-6(5H)-one: A closely related compound with similar structural features and biological activities.
Quinolin-2-one: Another heterocyclic compound with comparable chemical properties and applications.
Phenanthridin-2-yl derivatives: Compounds with modifications at the 2-position of the phenanthridinone ring.
Uniqueness
N-(4-ethoxyphenyl)phenanthridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)phenanthridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-2-24-16-13-11-15(12-14-16)22-21-19-9-4-3-7-17(19)18-8-5-6-10-20(18)23-21/h3-14H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSWVHOLXRDKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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